molecular formula C24H16N2O3S B2870501 4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681158-01-0

4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2870501
CAS No.: 681158-01-0
M. Wt: 412.46
InChI Key: XXZFENMHAQJROI-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoyl group, a chromeno-thiazole moiety, and a benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylbenzoic acid with 2-aminothiazole, followed by cyclization to form the chromeno-thiazole ring system. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The final step involves the amidation of the intermediate product with benzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
  • 4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)aniline
  • 4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)phenol

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromeno-thiazole moiety is particularly significant for its potential therapeutic applications.

Properties

IUPAC Name

4-benzoyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3S/c27-22(15-6-2-1-3-7-15)16-10-12-17(13-11-16)23(28)26-24-25-21-18-8-4-5-9-19(18)29-14-20(21)30-24/h1-13H,14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFENMHAQJROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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